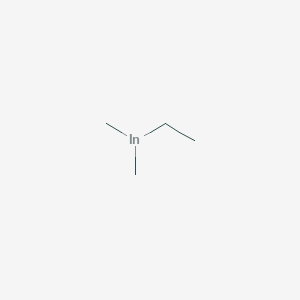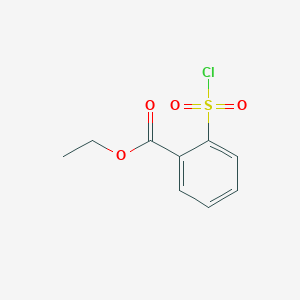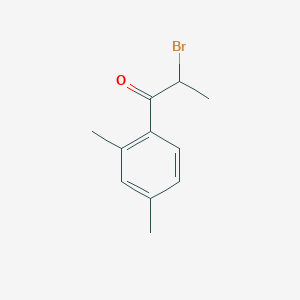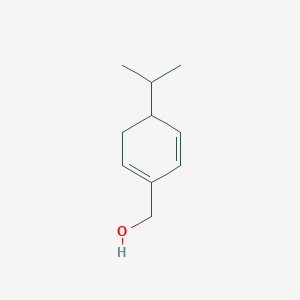
Ethyl(dimethyl)indigane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dimethyl)indigane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of indigane, a heterocyclic organic compound that contains a nitrogen atom in its ring structure. Ethyl(dimethyl)indigane is synthesized through a complex chemical process and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl(dimethyl)indigane is not fully understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Ethyl(dimethyl)indigane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as in animal models. It has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl(dimethyl)indigane in lab experiments include its unique properties, such as its fluorescent properties and potential anti-cancer effects. However, the synthesis process is complex and requires specialized equipment and expertise. Additionally, the compound is not readily available commercially, making it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on ethyl(dimethyl)indigane. One potential area of study is its use as a fluorescent probe for imaging applications. It may also be studied for its potential use in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on cellular signaling pathways.
Conclusion:
Ethyl(dimethyl)indigane is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis process is complex and requires specialized equipment and expertise. It has been studied extensively for its anti-cancer properties, as well as its potential use as a fluorescent probe for imaging applications. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of ethyl(dimethyl)indigane involves several steps, including the reaction of indole with ethyl oxalyl chloride, followed by the reaction with dimethylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Ethyl(dimethyl)indigane has been used in numerous scientific studies due to its potential applications in various fields. It has been studied for its anti-cancer properties, as well as its potential use in the development of new drugs and therapies. It has also been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
CAS-Nummer |
102091-56-5 |
|---|---|
Produktname |
Ethyl(dimethyl)indigane |
Molekularformel |
C4H11In |
Molekulargewicht |
173.95 g/mol |
IUPAC-Name |
ethyl(dimethyl)indigane |
InChI |
InChI=1S/C2H5.2CH3.In/c1-2;;;/h1H2,2H3;2*1H3; |
InChI-Schlüssel |
JMMJWXHSCXIWRF-UHFFFAOYSA-N |
SMILES |
CC[In](C)C |
Kanonische SMILES |
CC[In](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)










